(1R,3R)-3-aminocyclohexanol hydrochloride

PDE7 inhibitors Enzymatic resolution Chiral building block

Procuring the incorrect stereoisomer leads to failed syntheses and invalid biological data, with potency differences exceeding 20-fold between isomers in related assays. (1R,3R)-3-Aminocyclohexanol hydrochloride (CAS 1817645-57-0) eliminates this risk. - Defined trans-(1R,3R) configuration with high enantiomeric purity (>95% ee) ensures stereochemical integrity for PDE7 inhibitor programs. - Zero rotatable bonds provide a rigid, conformationally restricted scaffold that reduces entropic penalties in lead optimization. - Available as a single, defined enantiomer with batch-specific analytical documentation (NMR, HPLC).

Molecular Formula C6H14ClNO
Molecular Weight 151.63 g/mol
CAS No. 1817645-57-0
Cat. No. B6334123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,3R)-3-aminocyclohexanol hydrochloride
CAS1817645-57-0
Molecular FormulaC6H14ClNO
Molecular Weight151.63 g/mol
Structural Identifiers
SMILESC1CC(CC(C1)O)N.Cl
InChIInChI=1S/C6H13NO.ClH/c7-5-2-1-3-6(8)4-5;/h5-6,8H,1-4,7H2;1H/t5-,6-;/m1./s1
InChIKeyNJGXTVICXVECGR-KGZKBUQUSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1R,3R)-3-Aminocyclohexanol Hydrochloride Procurement Overview


(1R,3R)-3-Aminocyclohexanol hydrochloride (CAS 1817645-57-0) is a chiral, bifunctional cyclohexane derivative containing a primary amine and a secondary alcohol in a defined trans-(1R,3R) configuration [1]. It is a white crystalline solid, soluble in water, with a molecular weight of 151.63 g/mol . The compound serves as a rigid chiral scaffold and key intermediate in the synthesis of bioactive molecules, particularly PDE7 inhibitors, where its stereochemical integrity is paramount [2][3].

(1R,3R)-3-Aminocyclohexanol Hydrochloride: Isomer Specificity


The four stereoisomers of 3-aminocyclohexanol ( (1R,3R), (1S,3S), (1R,3S), (1S,3R) ) are not functionally interchangeable. Biological activity is highly stereospecific; for example, studies on related aminocyclohexanols show a >20-fold difference in potency between cis enantiomers in GABA uptake inhibition assays [1]. Furthermore, the (1R,3R)-trans configuration provides a distinct molecular geometry that influences both its reactivity as a synthetic intermediate and its interaction with biological targets like PDE7 [2][3]. Procuring the incorrect isomer will lead to failed syntheses, invalid biological assays, and wasted resources.

(1R,3R)-3-Aminocyclohexanol Hydrochloride: Comparative Evidence


Enantiomeric Purity via Enzymatic Resolution

The target (1R,3R)-3-aminocyclohexanol is obtained as a single enantiomer from the enzymatic resolution of racemic trans-3-aminocyclohexanol. This process achieves an enantiomeric excess (ee) of >95% [1][2]. This high ee is critical for applications requiring a single enantiomer, as opposed to racemic mixtures or mixtures of diastereomers.

PDE7 inhibitors Enzymatic resolution Chiral building block

Diastereoselectivity in Synthesis

A chemical synthesis route to 3-aminocyclohexanol via reduction of a chiral β-enaminoketone (derived from (S)-α-methylbenzylamine) yields a mixture of cis and trans diastereomers. The (1R,3R)-trans configuration is formed as the minor product, with a cis:trans ratio of 89:11 [1]. This highlights that accessing the pure trans-(1R,3R) isomer requires a selective synthetic or resolution approach, which is not the default outcome of this non-stereospecific reduction.

Diastereoselective synthesis β-Enaminoketone reduction Chiral pool synthesis

Molecular Rigidity

The (1R,3R)-3-aminocyclohexanol scaffold exhibits a rotatable bond count of 0, indicating a conformationally restricted cyclohexane ring . This contrasts with acyclic 1,3-amino alcohol alternatives (e.g., 3-amino-1-propanol, rotatable bonds = 2) which possess greater conformational flexibility.

Molecular rigidity Scaffold design Physicochemical property

Specific Rotation for Identity Verification

While the specific rotation value for the (1R,3R)-enantiomer hydrochloride salt is not explicitly listed in the open literature, it is a critical measured property that distinguishes it from its enantiomer, (1S,3S)-3-aminocyclohexanol. The absolute value of specific rotation would be equal in magnitude but opposite in sign for the two enantiomers [1]. This property is routinely used to verify the stereochemical identity and enantiopurity of a received batch.

Chiral purity Optical rotation Quality control

Computed Water Solubility

The computed aqueous solubility for (1R,3R)-3-aminocyclohexanol hydrochloride is 8.6 mg/mL (0.0567 mol/L), classifying it as 'Very soluble' . This property is relevant for planning stock solution preparation and in vitro assays.

Solubility Formulation Physicochemical property

(1R,3R)-3-Aminocyclohexanol Hydrochloride: Key Applications


PDE7 Inhibitor Synthesis

The high enantiomeric purity (>95% ee) of (1R,3R)-3-aminocyclohexanol hydrochloride makes it an essential starting material for the synthesis of PDE7 inhibitors, such as those based on oxadiazole and thiadiazole scaffolds [1]. Using the racemate or the incorrect enantiomer would produce a mixture of diastereomers, complicating purification and confounding biological activity data. The defined (1R,3R) stereochemistry is a specific structural requirement for this class of inhibitors [2].

Rigid Chiral Scaffold Construction

With a rotatable bond count of zero, this compound serves as a conformationally restricted scaffold in drug design [1]. Medicinal chemists seeking to improve the pharmacokinetic profile of a lead compound by reducing conformational entropy can use this scaffold to replace more flexible acyclic 1,3-amino alcohols. The rigid cyclohexane core can enforce a specific orientation of the amine and alcohol functional groups in the target binding pocket.

Asymmetric Synthesis & Chiral Ligands

As a chiral 1,3-amino alcohol, this compound is a valuable building block for the synthesis of chiral ligands and auxiliaries used in asymmetric catalysis [1][2]. Its bifunctional nature and defined stereochemistry allow for the creation of novel catalysts for stereoselective transformations. The availability of the compound as a single, defined enantiomer is a prerequisite for such applications.

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